molecular formula C21H25FN2O2 B5065410 N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide

N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide

Katalognummer B5065410
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: VCAIVMGISUQQJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide (EFDP) is a chemical compound used in scientific research for its potential therapeutic effects. The synthesis method of EFDP, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in

Wirkmechanismus

N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide's mechanism of action involves its interaction with dopamine and serotonin receptors in the brain. As a dopamine D1 receptor antagonist, this compound blocks the binding of dopamine to these receptors, which may contribute to its antidepressant effects. As a partial agonist of the serotonin 5-HT1A receptor, this compound activates these receptors to a lesser extent than serotonin itself, which may also contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase extracellular levels of serotonin and dopamine in the prefrontal cortex and striatum of rats. This suggests that this compound may modulate the activity of these neurotransmitters in the brain, which may contribute to its potential therapeutic effects.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. This makes it a promising candidate for further research into its potential therapeutic effects. However, its efficacy and safety in humans have not yet been established, and further studies are needed to determine its potential as a treatment for various medical conditions.

Zukünftige Richtungen

Future research on N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide could focus on its potential as a treatment for specific medical conditions, such as depression, anxiety, and addiction. Studies could also investigate the optimal dosage and administration of this compound, as well as its potential interactions with other medications. Additionally, the development of this compound analogs with improved efficacy and safety profiles could be explored.

Synthesemethoden

The synthesis of N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide involves the reaction of 2-fluorobenzylamine with 2-ethoxybenzoyl chloride to form N-(2-ethoxyphenyl)-2-(2-fluorobenzyl)acetamide. This intermediate is then reacted with piperidinecarboxylic acid to form this compound.

Wissenschaftliche Forschungsanwendungen

N-(2-ethoxyphenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide has been studied for its potential as a treatment for various medical conditions, including depression, anxiety, and addiction. Studies have shown that this compound acts as a selective dopamine D1 receptor antagonist and a partial agonist of the serotonin 5-HT1A receptor. This dual mechanism of action may contribute to its potential therapeutic effects.

Eigenschaften

IUPAC Name

N-(2-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O2/c1-2-26-20-10-6-5-9-19(20)23-21(25)16-11-13-24(14-12-16)15-17-7-3-4-8-18(17)22/h3-10,16H,2,11-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAIVMGISUQQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.